Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)-
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Overview
Description
Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)-: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a dimethylamino group at the para position and a hydroxyhexyl group attached to the nitrogen atom of the amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- typically involves the following steps:
Formation of the Benzamide Core: The initial step involves the reaction of benzoic acid with thionyl chloride to form benzoyl chloride. This intermediate is then reacted with dimethylamine to yield 4-(dimethylamino)benzamide.
Introduction of the Hydroxyhexyl Group: The next step involves the nucleophilic substitution reaction of 4-(dimethylamino)benzamide with 6-bromohexanol under basic conditions to introduce the hydroxyhexyl group.
Industrial Production Methods
In an industrial setting, the synthesis of Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- can undergo oxidation reactions, particularly at the hydroxyhexyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced at the amide group to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups depending on the nucleophile used.
Scientific Research Applications
Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Material Science: It is investigated for its potential use in the development of novel polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The hydroxyhexyl group can enhance its solubility and bioavailability, while the dimethylamino group can influence its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- Benzamide, 4-(dimethylamino)-N-(2-hydroxyethyl)-
- Benzamide, 4-(dimethylamino)-N-(3-hydroxypropyl)-
- Benzamide, 4-(dimethylamino)-N-(4-hydroxybutyl)-
Uniqueness
Benzamide, 4-(dimethylamino)-N-(6-hydroxyhexyl)- is unique due to the length of its hydroxyhexyl chain, which can impart distinct physicochemical properties such as increased hydrophobicity and flexibility. This can influence its interactions with biological targets and its overall pharmacokinetic profile.
Properties
IUPAC Name |
4-(dimethylamino)-N-(6-hydroxyhexyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-17(2)14-9-7-13(8-10-14)15(19)16-11-5-3-4-6-12-18/h7-10,18H,3-6,11-12H2,1-2H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPAIZPJGAENSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCCCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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